molecular formula C8H19NO4S B2798999 N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide CAS No. 2034451-93-7

N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide

Cat. No.: B2798999
CAS No.: 2034451-93-7
M. Wt: 225.3
InChI Key: HNRSCHZAODJYQN-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide is a versatile chemical compound used in diverse scientific research. Its unique properties make it ideal for applications ranging from pharmaceuticals to organic synthesis, fueling advancements in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide typically involves the reaction of 2,3-dimethoxy-2-methylpropylamine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Ethane-1,2-diyl dimethyl ether: Another solvent with similar properties to dimethoxyethane.

    Diethylene glycol dimethyl ether: Used in similar applications as a higher-boiling-point alternative.

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide stands out due to its specific structural features that allow it to interact uniquely with biological molecules. Its dual functional groups (dimethoxy and sulfonamide) provide a versatile platform for various chemical modifications, enhancing its utility in diverse research applications.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4S/c1-5-14(10,11)9-6-8(2,13-4)7-12-3/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRSCHZAODJYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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